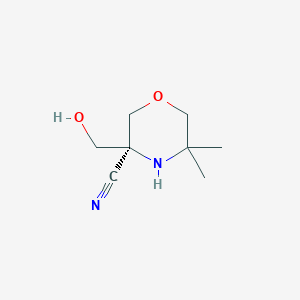
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide, also known as PTUPB, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. PTUPB belongs to a class of compounds known as peroxisome proliferator-activated receptor (PPAR) agonists, which have been shown to have various physiological effects.
Mechanism of Action
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide exerts its effects through activation of PPARs, which are nuclear receptors that play a key role in the regulation of metabolism and inflammation. PPAR activation leads to the upregulation of genes involved in glucose and lipid metabolism, as well as the downregulation of pro-inflammatory genes.
Biochemical and Physiological Effects:
In addition to its metabolic effects, this compound has also been shown to have anti-cancer properties. Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. This compound has also been shown to have neuroprotective effects, with studies suggesting that it may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide is its high selectivity for PPARs, which reduces the risk of off-target effects. However, this compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. Additionally, this compound has not yet been extensively studied in human clinical trials, so its safety and efficacy in humans remains to be determined.
Future Directions
There are several potential future directions for research on N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide. One area of interest is the development of this compound analogs with improved solubility and bioavailability. Another direction is the investigation of this compound's potential therapeutic applications in other disease states, such as cardiovascular disease and neurodegenerative disorders. Finally, further studies are needed to determine the safety and efficacy of this compound in humans, which could pave the way for its use as a therapeutic agent.
Synthesis Methods
The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide involves the reaction of 2-bromoethylpyrazine with 2-thiophenylacetic acid to form 2-(2-thiophenyl)ethylpyrazine. This compound is then reacted with 2-phenoxypropanoic acid in the presence of a coupling agent to form this compound.
Scientific Research Applications
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of metabolic disorders such as diabetes and obesity. Studies have shown that this compound can improve insulin sensitivity and glucose metabolism, reduce inflammation, and promote weight loss.
properties
IUPAC Name |
2-phenoxy-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-14(23-15-7-3-2-4-8-15)18(22)19-13-16(17-9-5-12-24-17)21-11-6-10-20-21/h2-12,14,16H,13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWAWRHWDLMEFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(C1=CC=CS1)N2C=CC=N2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-1-oxo-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2792632.png)

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B2792635.png)
![1-[2-(4-Fluoro-3-methoxyphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2792641.png)




![5-Fluoro-2-[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2792648.png)
![2-Bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzoic acid](/img/structure/B2792649.png)

![N-(4-fluorobenzyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2792651.png)

